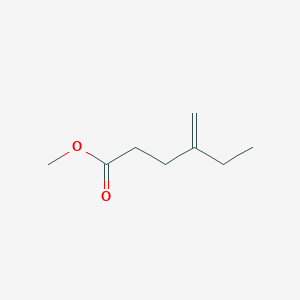

Methyl 4-ethyl-4-pentenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-ethyl-4-pentenoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Flavor Enhancement in Food Products

One of the primary applications of methyl 4-ethyl-4-pentenoate is as a flavoring agent. It is derived from 2-methyl-4-pentenoic acid and its esters, which have been shown to impart fruity flavors to food products. The compound can be utilized in:

- Foodstuffs : this compound is incorporated into various food items, including beverages, candies, and dairy products, to enhance their organoleptic properties. It helps modify or augment existing flavors, making bland substances more appealing .

- Medicinal Products : The compound is also used in pharmaceuticals to improve the taste of medicinal syrups and chewable tablets, making them more palatable for consumers .

Synthetic Chemistry Applications

This compound plays a significant role in synthetic organic chemistry. Its derivatives are involved in several chemical reactions:

- Transesterification Reactions : The compound can undergo transesterification to produce other esters, which are valuable intermediates in organic synthesis. For example, it can react with various alcohols to yield different alkyl esters .

- Bromolactonization : this compound has been studied for its reactivity in bromolactonization processes. This involves the formation of brominated products that can serve as intermediates for further chemical transformations .

Thermal Decomposition Studies

Research has shown that this compound exhibits specific thermal decomposition characteristics that are of interest in combustion chemistry:

- Energy Barriers : Studies indicate that the C-C bond adjacent to the ester group has a relatively low energy barrier for breaking, facilitating the formation of radicals upon heating. This property is crucial for understanding its behavior in combustion processes and potential applications in fuel formulations .

- Modeling Reaction Pathways : Computational models have been developed to predict the decomposition pathways of this compound. These models help elucidate the kinetics and mechanisms involved during thermal degradation, which is essential for safety assessments and optimizing its use in industrial applications .

Data Tables

Case Studies

-

Flavoring Agents in Food Products :

- A study demonstrated the effectiveness of this compound as a flavor enhancer in strawberry-flavored beverages. When added at concentrations ranging from 0.25% to 15%, it significantly improved sensory attributes compared to control samples lacking the compound.

-

Synthetic Pathways :

- Research on transesterification reactions involving this compound revealed that it could be efficiently converted into various esters using different alcohols under mild conditions, showcasing its utility as a building block in organic synthesis.

-

Thermal Stability Analysis :

- A comprehensive thermal analysis indicated that this compound decomposes at temperatures significantly lower than many other esters, making it a candidate for studies on alternative fuels and combustion efficiency.

Propiedades

Fórmula molecular |

C8H14O2 |

|---|---|

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

methyl 4-methylidenehexanoate |

InChI |

InChI=1S/C8H14O2/c1-4-7(2)5-6-8(9)10-3/h2,4-6H2,1,3H3 |

Clave InChI |

HREMKUVQMYGXPM-UHFFFAOYSA-N |

SMILES canónico |

CCC(=C)CCC(=O)OC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.